3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
Description
“3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole” is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole”, has been a subject of interest due to their versatility in drug discovery . The synthesis of these compounds often involves the use of nitrogen- and oxygen-containing scaffolds . For instance, one method involves the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is thermally stable and has hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Properties
IUPAC Name |
3-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-5-3-8(4-6-9)11-14-12(16-15-11)10-2-1-7-17-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWVNIDZGWSXOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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